2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2241130-78-7
VCID: VC5128329
InChI: InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2
SMILES: C1CC(=CNC1)C(=O)C(F)(F)F
Molecular Formula: C7H8F3NO
Molecular Weight: 179.142

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

CAS No.: 2241130-78-7

Cat. No.: VC5128329

Molecular Formula: C7H8F3NO

Molecular Weight: 179.142

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one - 2241130-78-7

Specification

CAS No. 2241130-78-7
Molecular Formula C7H8F3NO
Molecular Weight 179.142
IUPAC Name 2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone
Standard InChI InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2
Standard InChI Key OJBRAZAWYHRBAV-UHFFFAOYSA-N
SMILES C1CC(=CNC1)C(=O)C(F)(F)F

Introduction

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry, particularly for its potential as an efflux pump inhibitor against Mycobacterium tuberculosis. This compound features a trifluoromethyl group and a tetrahydropyridine moiety, contributing to its unique chemical properties and biological activity .

Synthesis

The synthesis of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one involves several methodologies, with one notable approach starting from 1,4,5,6-tetrahydropyridine as a key intermediate. The synthesis typically includes multiple steps to achieve high purity levels, often exceeding 95%.

Biological Activity

This compound has shown promise as an efflux pump inhibitor, particularly against Mycobacterium tuberculosis. Studies indicate that it can enhance the susceptibility of multidrug-resistant strains to anti-tuberculosis drugs, suggesting its potential as an adjuvant in tuberculosis treatment .

Table: Biological Activity

Biological ActivityDescription
Efflux Pump InhibitionEnhances drug susceptibility in M. tuberculosis
Synergism with RifampicinIncreases effectiveness against multidrug-resistant strains

Research Findings

Research on 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one highlights its potential in overcoming multidrug resistance in tuberculosis. Its mechanism involves inhibiting efflux pumps, which are crucial for bacterial resistance. This makes it a promising candidate for further development as a therapeutic agent .

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